

NMS-P953 (NMS-P937/Onvansertib) Off-Target Effects: A Technical Support Resource

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Compound of Interest		
Compound Name:	NMS-P953	
Cat. No.:	B15623411	Get Quote

Disclaimer: The compound "NMS-P953" is not found in the public domain scientific literature. Based on available information from Nerviano Medical Sciences (NMS), it is highly probable that this is a typographical error and the compound of interest is NMS-P937, also known as Onvansertib. This technical support center will address the off-target effects of NMS-P937.

This resource is intended for researchers, scientists, and drug development professionals investigating the off-target effects of the Polo-like kinase 1 (PLK1) inhibitor, NMS-P937.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of NMS-P937?

A1: The primary target of NMS-P937 is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis. NMS-P937 is a potent and selective ATP-competitive inhibitor of PLK1 with an IC50 value of 2 nM.[1] Inhibition of PLK1 by NMS-P937 leads to a G2-M cell-cycle arrest and subsequent apoptosis in cancer cells.[1]

Q2: Is NMS-P937 a completely selective inhibitor for PLK1?

A2: While NMS-P937 is highly selective for PLK1, it is not completely specific and has been shown to interact with a limited number of other kinases, particularly at higher concentrations.

[2] It also exhibits off-target effects on non-kinase proteins, such as the ABCB1 transporter.[3]

Q3: What are the known kinase off-targets of NMS-P937?



A3: Kinome profiling has revealed that NMS-P937 has high nanomolar activity against Casein Kinase 2 (CK2), FMS-like tyrosine kinase 3 (FLT3), and Maternal Embryonic Leucine Zipper Kinase (MELK). It also shows marginal activity against PLK2 and PLK3 at high concentrations. [2]

Q4: Does NMS-P937 have any non-kinase off-target effects?

A4: Yes, NMS-P937 has been observed to inhibit the function of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[3] This can lead to the reversal of doxorubicin resistance in cancer cells that overexpress ABCB1.[3]

Q5: What is the mechanism of NMS-P937's effect on the ABCB1 transporter?

A5: NMS-P937 has been shown to negatively interfere with the transport activity of ABCB1.[3] This inhibition of the efflux pump leads to an increased intracellular concentration of other chemotherapeutic drugs, such as doxorubicin, thereby restoring sensitivity in resistant cells.[3]

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype not consistent with PLK1 inhibition (e.g., altered cell signaling pathways unrelated to mitosis).	Off-target inhibition of other kinases such as CK2, FLT3, or MELK.	1. Review the known signaling pathways of CK2, FLT3, and MELK to see if they align with the observed phenotype. 2. Perform a western blot analysis to check the phosphorylation status of known substrates of these off-target kinases. 3. Consider using a more structurally distinct PLK1 inhibitor as a control to confirm if the phenotype is PLK1-specific.
Increased efficacy of a co- administered chemotherapeutic agent in a drug-resistant cell line.	Inhibition of the ABCB1 drug efflux pump by NMS-P937.	1. Verify the expression level of ABCB1 in your cell line using western blot or qPCR. 2. Perform a drug efflux assay (e.g., using a fluorescent substrate of ABCB1 like Rhodamine 123) in the presence and absence of NMS-P937 to confirm inhibition of transporter activity.
Variability in experimental results between different cell lines.	Differential expression levels of on-target (PLK1) and off-target proteins (CK2, FLT3, MELK, ABCB1) across cell lines.	1. Characterize the expression levels of PLK1 and key off-target proteins in the cell lines used in your experiments. 2. Titrate NMS-P937 concentrations to identify a therapeutic window where ontarget effects are maximized and off-target effects are minimized for each specific cell line.



Observed toxicity in normal (non-cancerous) cells.

Inhibition of PLK1 in proliferating normal cells or off-target effects.

1. Assess the proliferation rate of your normal cell line control, as PLK1 inhibition will affect any dividing cell. 2. Lower the concentration of NMS-P937 to the lowest effective dose for cancer cell lines to minimize toxicity in normal cells.

Quantitative Data Summary

The following table summarizes the known on-target and off-target activities of NMS-P937.

Target	Туре	Assay	IC50 / % Inhibition	Reference
PLK1	Primary Target	Biochemical Assay	2 nM	[1]
PLK2	Kinase Off- Target	Biochemical Assay	48% inhibition @ 10 μM	[2]
PLK3	Kinase Off- Target	Biochemical Assay	40% inhibition @ 10 μM	[2]
CK2	Kinase Off- Target	Kinome Scan	High nanomolar activity	[2]
FLT3	Kinase Off- Target	Kinome Scan	High nanomolar activity	[2]
MELK	Kinase Off- Target	Kinome Scan	High nanomolar activity	[2]
ABCB1	Non-Kinase Off- Target	Cellular Assay	Reverts doxorubicin resistance	[3]



Note: "High nanomolar activity" indicates that specific IC50 values were not provided in the primary literature, but the inhibition was significant at nanomolar concentrations.

Experimental Protocols Kinome Profiling (KINOMEscan™)

This method is used to determine the binding affinity of a test compound against a large panel of kinases.

Methodology:

- Assay Principle: A competition binding assay is used where the test compound (NMS-P937)
 competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
- Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.
- Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and a single concentration of the test compound (e.g., 10 μM).
- Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
- Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a
 lower percentage indicates stronger binding. For hit compounds, a Kd (dissociation constant)
 can be determined by running a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a compound in a cellular environment by measuring the thermal stability of the target protein.

Methodology:

 Cell Treatment: Intact cells are treated with the test compound (NMS-P937) or a vehicle control.



- Thermal Challenge: The treated cells are heated to various temperatures, creating a temperature gradient. Ligand binding stabilizes the target protein, increasing its melting temperature.
- Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.
- Protein Detection: The amount of soluble target protein (PLK1 and potential off-targets) at each temperature is quantified by western blotting or mass spectrometry.
- Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a
 function of temperature. A shift in the melting curve to a higher temperature in the
 compound-treated samples compared to the control indicates target engagement.

NanoBRET™ Target Engagement Assay

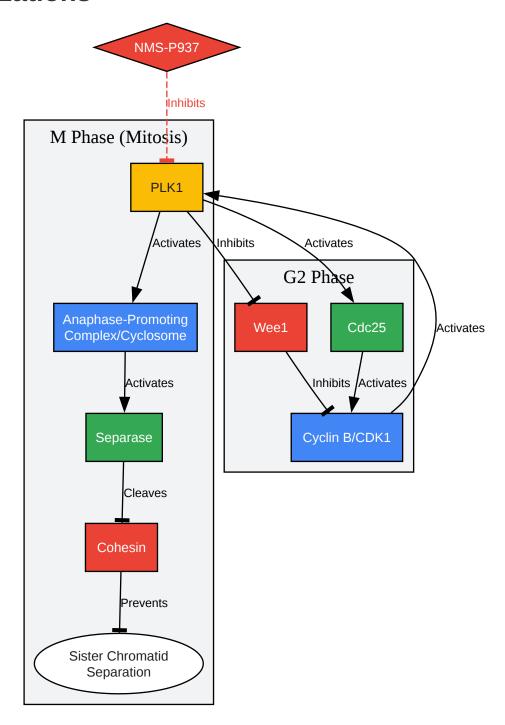
This is a live-cell assay to quantify compound binding to a specific protein target.

Methodology:

- Cell Line Engineering: A cell line is engineered to express the target protein (e.g., PLK1 or a suspected off-target kinase) as a fusion with NanoLuc® luciferase.
- Tracer Addition: A fluorescently labeled tracer that specifically binds to the target protein is added to the cells. This results in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® and the tracer.
- Compound Competition: The test compound (NMS-P937) is added to the cells. If it binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
- Signal Detection: The BRET signal is measured using a plate reader.
- Data Analysis: A dose-response curve is generated by plotting the BRET signal against the concentration of the test compound. This allows for the determination of the IC50 value for target engagement in live cells.



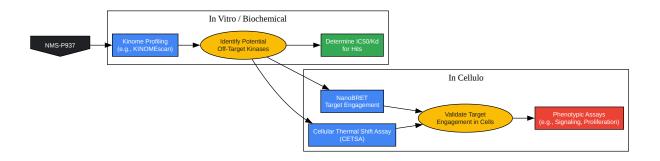
Visualizations



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Caption: Simplified PLK1 signaling pathway and the inhibitory effect of NMS-P937.

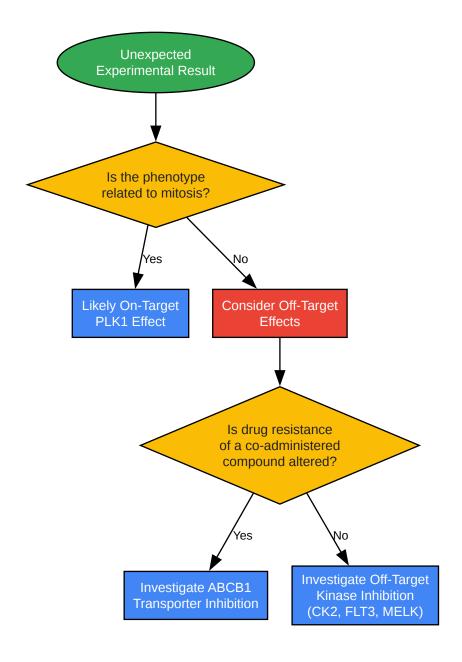




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Caption: Experimental workflow for investigating NMS-P937 off-target effects.





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Caption: Logical flowchart for troubleshooting unexpected results with NMS-P937.

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